![molecular formula C8H20ClN3O B2481213 3-[3-(二甲胺基)丙基]-1,1-二甲基脲;盐酸盐 CAS No. 2402829-62-1](/img/structure/B2481213.png)

3-[3-(二甲胺基)丙基]-1,1-二甲基脲;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

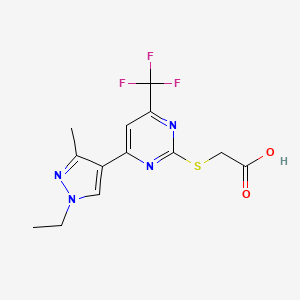

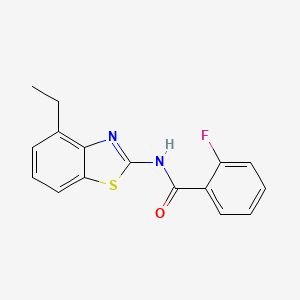

“3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride” is a chemical compound with the CAS Number: 2402829-62-1 . It has a molecular weight of 209.72 . The compound is typically stored at room temperature and appears in the form of an oil .

Molecular Structure Analysis

The InChI code for “3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride” is 1S/C8H19N3O.ClH/c1-10(2)7-5-6-9-8(12)11(3)4;/h5-7H2,1-4H3,(H,9,12);1H .Physical And Chemical Properties Analysis

“3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride” is an oil-like substance stored at room temperature . It has a molecular weight of 209.72 .科学研究应用

Nanomedicine and Drug Delivery

This compound is used in the field of nanomedicine, particularly in the development of phage-based delivery systems . It is used in the electrostatic assembly of phages and nanomaterials, which has diverse applications in nanomedicine .

Peptide Synthesis

It is used as a carboxyl activating agent in peptide synthesis . This process is crucial in the production of proteins and peptides, which are fundamental to biological processes.

Preparation of Immunoconjugates

This compound plays a vital role in the preparation of immunoconjugates . Immunoconjugates are antibodies linked to a payload (like a drug or a toxin) that can specifically target and kill cancer cells, making them important in cancer therapy.

Biomolecule Immobilization

It is used for the immobilization of large biomolecules . This is important in various fields such as biosensors, biochips, and biocatalysis.

DNA Labeling

The compound is used in DNA labeling . This is a technique used to identify, track, and purify DNA, which is essential in genetic research and diagnostics.

Preparation of Dopamine Receptor

It is used in the preparation of cabergoline, a dopamine receptor . Cabergoline is used to treat Parkinson’s syndrome, a neurodegenerative disorder.

安全和危害

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

作用机制

Target of Action

The primary target of 3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride is carboxyl groups present in proteins and other biomolecules . It acts as a carboxyl activating agent, enabling the coupling of primary amines to yield amide bonds .

Mode of Action

3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride interacts with its targets by creating an activated ester leaving group. The carbonyl of the acid attacks the carbodiimide of the compound, followed by a subsequent proton transfer . The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained .

Biochemical Pathways

The action of 3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride affects the peptide synthesis pathway . It plays a vital role in the formation of amide bonds, which are crucial for peptide synthesis . Additionally, it can activate phosphate groups to form phosphomonoesters and phosphodiesters .

Pharmacokinetics

It is known to be water-soluble , which could influence its absorption and distribution in the body. More research would be needed to fully outline its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride’s action include the formation of amide bonds in peptide synthesis and the activation of phosphate groups . It is also used in the preparation of antibodies like immunoconjugates .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride. For instance, it is typically employed in the pH range of 4.0-6.0 . It is also sensitive to moisture and incompatible with strong acids and strong oxidizing agents .

属性

IUPAC Name |

3-[3-(dimethylamino)propyl]-1,1-dimethylurea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3O.ClH/c1-10(2)7-5-6-9-8(12)11(3)4;/h5-7H2,1-4H3,(H,9,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGCGLPAJOYJPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2481133.png)

![5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2481143.png)

![8-chloro-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2481148.png)

![Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2481149.png)